molecular formula C9H5BrF4O B2963839 1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene CAS No. 1824879-04-0

1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene

Cat. No. B2963839
CAS RN: 1824879-04-0
M. Wt: 285.036
InChI Key: XHXYUOXTORUBHZ-YVMONPNESA-N
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Description

“1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene” is a chemical compound with the CAS Number: 1824879-04-0 . It has a molecular weight of 285.04 and its IUPAC name is (Z)-1-bromo-4-((2,3,3,3-tetrafluoroprop-1-en-1-yl)oxy)benzene . The compound is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-5-8(11)9(12,13)14/h1-5H/b8-5- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Crystal Structure and Supramolecular Features

1-Bromo derivatives, including those structurally similar to 1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene, have been studied for their crystal structures and supramolecular features. Research on 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene revealed significant findings on hydrogen bonding and π–π interactions, which are crucial for understanding molecular interactions and design in various fields of chemistry and materials science (Stein, Hoffmann, & Fröba, 2015).

Synthesis and Electrochemical Properties

The synthesis of compounds related to 1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene, such as ethynylferrocene compounds, and their electrochemical properties have been explored. These studies provide insights into the behavior of such compounds under various conditions, which is vital for applications in organic electronics and catalysis (Fink et al., 1997).

Application in Organic Synthesis

Compounds similar to 1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene have been used in organic synthesis, such as in Diels–Alder reactions, for the synthesis of biaryls. This demonstrates their utility as intermediates in the synthesis of complex organic molecules, which can be pivotal in pharmaceuticals and materials science (Muzalevskiy et al., 2009).

Fluorescence Properties

Research on compounds like 1-Bromo-4-(2,2-diphenylvinyl)benzene, closely related to the compound , has provided insights into their fluorescence properties. Such studies are significant for the development of new materials for optoelectronics and sensing applications (Zuo-qi, 2015).

Antimicrobial Activity

Although not directly related to 1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene, studies on similar benzene derivatives have explored their potential antimicrobial activity. This research is essential for developing new antimicrobial agents and understanding the structure-activity relationship in medicinal chemistry (Fang et al., 2011).

Versatility in Organometallic Synthesis

The versatility of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound structurally related to the one , in organometallic synthesis highlights the potential of such brominated benzene derivatives in creating various organometallic intermediates. This is crucial for applications in synthetic chemistry and catalysis (Porwisiak & Schlosser, 1996).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-4-[(Z)-2,3,3,3-tetrafluoroprop-1-enoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-5-8(11)9(12,13)14/h1-5H/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXYUOXTORUBHZ-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC=C(C(F)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O/C=C(/C(F)(F)F)\F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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